molecular formula C22H25I2N7O B15284674 2-Hydroxy-3,5-diiodobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone

2-Hydroxy-3,5-diiodobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B15284674
M. Wt: 657.3 g/mol
InChI Key: ZJGYBUBWQDOIGM-BRJLIKDPSA-N
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Description

2-Hydroxy-3,5-diiodobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes iodine atoms and a triazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Hydroxy-3,5-diiodobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps. The starting materials include 2-Hydroxy-3,5-diiodobenzaldehyde and 4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazine. The reaction conditions often require specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Hydroxy-3,5-diiodobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5-diiodobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The iodine atoms and triazine ring play crucial roles in these interactions, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 2-Hydroxy-3,5-diiodobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone stands out due to its unique combination of iodine atoms and a triazine ring. Similar compounds include:

  • 2-Hydroxy-3,5-diiodobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
  • 2-Hydroxy-3,5-diiodobenzaldehyde [5-(2,4-dihydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different properties and applications .

Properties

Molecular Formula

C22H25I2N7O

Molecular Weight

657.3 g/mol

IUPAC Name

2-[(E)-[[4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol

InChI

InChI=1S/C22H25I2N7O/c1-5-31(6-2)22-28-20(26-18-9-13(3)7-8-14(18)4)27-21(29-22)30-25-12-15-10-16(23)11-17(24)19(15)32/h7-12,32H,5-6H2,1-4H3,(H2,26,27,28,29,30)/b25-12+

InChI Key

ZJGYBUBWQDOIGM-BRJLIKDPSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=C(C(=CC(=C2)I)I)O)NC3=C(C=CC(=C3)C)C

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)I)I)O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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